molecular formula C17H14ClNO4S2 B14973567 Methyl 3-[(2-chlorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 3-[(2-chlorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B14973567
M. Wt: 395.9 g/mol
InChI Key: VEGXCRFKLLHORC-UHFFFAOYSA-N
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Description

METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromobenzaldehyde and thiophene-2-carboxylic acid.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfonamide reagent.

    Methylation: The final step involves the methylation of the carboxylate group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is investigated for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-{[(2-BROMOPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
  • METHYL 3-{[(2-FLUOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE
  • METHYL 3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE

Uniqueness

METHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C17H14ClNO4S2

Molecular Weight

395.9 g/mol

IUPAC Name

methyl 3-[(2-chlorophenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H14ClNO4S2/c1-23-17(20)15-16(12-7-3-5-9-14(12)24-15)25(21,22)19-10-11-6-2-4-8-13(11)18/h2-9,19H,10H2,1H3

InChI Key

VEGXCRFKLLHORC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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